N~4~-(3-methoxyphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with 3-aminopyrazoles under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as acetic acid to facilitate the process .
Industrial Production Methods
Industrial production of these compounds may involve green synthesis methods to minimize environmental impact. This includes the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein tyrosine kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways essential for cell growth and proliferation . This mechanism is particularly relevant in cancer therapy, where the inhibition of overactive kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
- N4-(4-Methoxyphenyl)-N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- 5-Methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine
Uniqueness
N4-(3-METHOXYPHENYL)-N1,6-DIMETHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C14H16N6O |
---|---|
Molecular Weight |
284.32 g/mol |
IUPAC Name |
4-N-(3-methoxyphenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H16N6O/c1-15-14-18-12(11-8-16-20(2)13(11)19-14)17-9-5-4-6-10(7-9)21-3/h4-8H,1-3H3,(H2,15,17,18,19) |
InChI Key |
PFFALKAUKSFQFT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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